molecular formula C8H17NO B13478111 {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine

{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine

Cat. No.: B13478111
M. Wt: 143.23 g/mol
InChI Key: RQHALIKHNKJFSZ-UHFFFAOYSA-N
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Description

{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclobutane, featuring a methoxymethyl group and a methylamine group attached to the cyclobutyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine typically involves the reaction of cyclobutylmethylamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones

    Reduction: Primary or secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclobutyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and structural features make it a candidate for drug design and discovery, particularly in the synthesis of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine exerts its effects involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethylamine: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    Methoxymethylcyclobutane: Lacks the amine group, limiting its applications in biological and medicinal chemistry.

    Cyclobutylamine: A simpler structure with different reactivity and applications.

Uniqueness

{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine stands out due to the presence of both a methoxymethyl group and a methylamine group. This combination imparts unique reactivity and versatility, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-[1-(methoxymethyl)cyclobutyl]-N-methylmethanamine

InChI

InChI=1S/C8H17NO/c1-9-6-8(7-10-2)4-3-5-8/h9H,3-7H2,1-2H3

InChI Key

RQHALIKHNKJFSZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCC1)COC

Origin of Product

United States

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